molecular formula C10H16F3N3 B11740401 {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine

{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine

Cat. No.: B11740401
M. Wt: 235.25 g/mol
InChI Key: XBSITFGCLHMLBO-UHFFFAOYSA-N
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Description

{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and an amine group attached to a methylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Methylpropyl Chain: The final step involves the alkylation of the pyrazole ring with a suitable alkyl halide, such as 2-methylpropyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced products.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced pyrazole or trifluoromethyl groups.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H16F3N3

Molecular Weight

235.25 g/mol

IUPAC Name

2-methyl-N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]propan-1-amine

InChI

InChI=1S/C10H16F3N3/c1-7(2)5-14-6-8-4-9(10(11,12)13)16(3)15-8/h4,7,14H,5-6H2,1-3H3

InChI Key

XBSITFGCLHMLBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=NN(C(=C1)C(F)(F)F)C

Origin of Product

United States

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